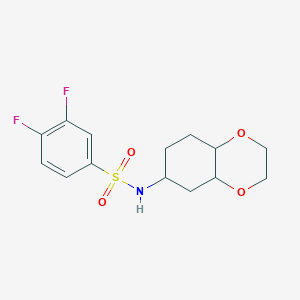

3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core substituted with difluoro groups and an octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate. This intermediate is then reacted with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate or lithium hydride in a solvent like dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3,3-Difluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

- N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is unique due to the presence of both difluoro groups and the octahydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds.

Biological Activity

3,4-Difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article will detail the biological activity of this compound based on available research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16F2N2O3S

- Molecular Weight : 306.34 g/mol

The presence of the sulfonamide group contributes to its biological activity, as sulfonamides are known to interact with various biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors of carbonic anhydrase and endothelin receptors, which are important in regulating vascular functions and blood pressure .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antimicrobial properties. A study evaluating various benzene sulfonamides demonstrated their effectiveness against a range of bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Cardiovascular Effects

In an experimental model using isolated rat hearts, the effects of various benzene sulfonamides on perfusion pressure were assessed. The results indicated that certain derivatives could significantly lower perfusion pressure in a time-dependent manner. This suggests potential applications in managing conditions such as pulmonary hypertension .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease observed |

| Compound B | 0.001 | No significant change |

| Compound C | 0.001 | Significant decrease |

Anticancer Activity

The compound's structural characteristics suggest it may inhibit oxidative phosphorylation (OXPHOS), a pathway exploited by cancer cells for energy production. Related studies have shown that benzene sulfonamides can selectively induce cytotoxicity in cancer cells reliant on aerobic metabolism .

Case Studies

- Case Study on Cardiovascular Effects : A study involving 4-(2-aminoethyl)benzenesulfonamide demonstrated its ability to modulate coronary resistance through calcium channel inhibition. This case highlights the potential for similar effects from this compound due to structural similarities .

- Antimicrobial Efficacy : In a clinical setting, derivatives similar to the target compound were tested against resistant bacterial strains, showcasing promising results in lowering infection rates in patients with chronic infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that the compound may have favorable characteristics for therapeutic use.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4S/c15-11-3-2-10(8-12(11)16)22(18,19)17-9-1-4-13-14(7-9)21-6-5-20-13/h2-3,8-9,13-14,17H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWOBYNVFLWUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NS(=O)(=O)C3=CC(=C(C=C3)F)F)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.